molecular formula C13H14N2O B12065006 R 2-(Pyrrolidin-3-yloxy)-quinoline

R 2-(Pyrrolidin-3-yloxy)-quinoline

Cat. No.: B12065006
M. Wt: 214.26 g/mol
InChI Key: KVIJZVPGOJPQRR-LLVKDONJSA-N
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Description

R 2-(Pyrrolidin-3-yloxy)-quinoline: is a synthetic organic compound that features a quinoline core structure substituted with a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 2-(Pyrrolidin-3-yloxy)-quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with a pyrrolidine derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: R 2-(Pyrrolidin-3-yloxy)-quinoline can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: Pd/C under hydrogen gas, LiAlH₄ in dry ether.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or pyrrolidine derivatives.

    Substitution: Various substituted quinoline or pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, R 2-(Pyrrolidin-3-yloxy)-quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.

Mechanism of Action

The mechanism of action of R 2-(Pyrrolidin-3-yloxy)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrrolidin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with protein targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-yloxy)-quinoline: Lacks the R configuration, which may affect its biological activity and binding affinity.

    2-(Piperidin-3-yloxy)-quinoline: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.

    2-(Morpholin-3-yloxy)-quinoline: Features a morpholine ring, providing different electronic and steric effects compared to the pyrrolidine ring.

Uniqueness

R 2-(Pyrrolidin-3-yloxy)-quinoline is unique due to its specific stereochemistry (R configuration) and the presence of the pyrrolidin-3-yloxy group. This configuration can significantly influence its binding affinity and specificity towards biological targets, making it a distinct compound in its class.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxyquinoline

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m1/s1

InChI Key

KVIJZVPGOJPQRR-LLVKDONJSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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